molecular formula C10H13NO2 B1215500 Arecaidine propargyl ester CAS No. 35516-99-5

Arecaidine propargyl ester

Cat. No. B1215500
CAS RN: 35516-99-5
M. Wt: 179.22 g/mol
InChI Key: SPHRJZBOFYIKMC-UHFFFAOYSA-N
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Description

Arecaidine propargyl ester is a potent muscarinic acetylcholine receptor agonist exhibiting slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells .


Synthesis Analysis

A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and this compound have been synthesized . The synthesis process involved testing for muscarinic/antimuscarinic activity on rat ileum and electrically paced left atria .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . It has a molecular weight of 179.09 . The InChI key is SPHRJZBOFYIKMC-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been involved in studies of nucleophilic displacement of the propargylic alcohol . It has also been used in studies of asymmetric decarboxylative propargylic alkylation .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a flash point of 97.2±18.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds .

Scientific Research Applications

Cardiovascular Effects

  • Negative Chronotropic and Inotropic Effects in Isolated Atria : APE has been developed as a potential treatment for Alzheimer's disease and has shown cardiovascular effects, such as negative chronotropic and inotropic effects in isolated atria. Its effect on action potential duration (APD) and muscarinic K+ channels in guinea-pig atrial myocytes is notable (Chen, 2005).

Muscarinic Receptor Activity

  • Influence on Muscarinic Receptor Subtypes : APE and its analogues have been studied for their activity on muscarinic receptor subtypes. These studies have implications for understanding the selectivity and potency of APE-related compounds in targeting specific receptor subtypes (Tumiatti et al., 2000).

Cancer Research

  • Inhibition of Glioblastoma Cancer Stem Cell Growth : APE has shown potential in inhibiting the growth and survival of glioblastoma cancer stem cells. This includes the activation of M2 muscarinic receptors, leading to a decrease in cell proliferation and an increase in apoptosis (Alessandrini et al., 2015).
  • Cytotoxic and Genotoxic Effects in Glioblastoma Cells : APE's activation of M2 receptors in glioblastoma cells has been linked to cytotoxic and genotoxic effects, including oxidative stress and DNA damage (Bari et al., 2015).

Neurological Disorders

  • Potential in Alzheimer’s Disease Treatment : The potential use of APE as a remedy for Alzheimer's disease has been explored, considering its effects on guinea-pig atrial myocytes and the undesirable cardiovascular side effects at lower concentrations (Chen, 2005).

Diabetes Research

  • Impact on Diabetic Conditions : Studies have explored the role of APE in the pathogenesis of hypotension in diabetic disorders, particularly focusing on cardiac M2-muscarinic receptor gene expression and hyperglycemia's role in these processes (Liu et al., 2008).

Other Applications

  • Therapeutic Tool for Peripheral Nerve Regeneration : APE's role in augmenting the differentiation of adipose-derived stem cells towards a Schwann-like phenotype suggests its potential as a therapeutic tool in peripheral nerve regeneration (Piovesana et al., 2020).

Mechanism of Action

Arecaidine propargyl ester acts as an agonist of M2 muscarinic acetylcholine receptors (mAChRs) . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells . It has been shown to inhibit cell growth in human neuroblastoma cells .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The activation of M2 muscarinic receptors by Arecaidine propargyl ester has been shown to arrest cell proliferation and induce apoptosis in glioblastoma and other tumor types . This suggests that M2 receptors may be an interesting therapeutic target in several solid tumors .

properties

IUPAC Name

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRJZBOFYIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274358
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35516-99-5
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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